trans-13-Octadecenoic acid

Lipid Metabolism Human Plasma Lipid Partitioning Fatty Acid Isomer Discrimination

trans-13-Octadecenoic acid (CAS 693-71-0) is an 18-carbon monounsaturated fatty acid with a trans double bond at the 13-position. It is classified as a long-chain fatty acid and a human metabolite.

Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
CAS No. 693-71-0
Cat. No. B13114525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-13-Octadecenoic acid
CAS693-71-0
Molecular FormulaC18H34O2
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCCCCC(=O)O
InChIInChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5+
InChIKeyBDLLSHRIFPDGQB-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-13-Octadecenoic Acid (CAS 693-71-0) Procurement Guide: Distinguishing a Position-Specific & Geometry-Specific C18:1 Fatty Acid


trans-13-Octadecenoic acid (CAS 693-71-0) is an 18-carbon monounsaturated fatty acid with a trans double bond at the 13-position. It is classified as a long-chain fatty acid and a human metabolite [1]. Its molecular formula is C₁₈H₃₄O₂ (MW 282.46 g/mol) and it is highly hydrophobic (practically insoluble in water) [2]. Unlike the predominant dietary C18:1 isomers (e.g., oleic acid), this positional/geometric isomer exhibits distinct biological partitioning and metabolic handling, which underpins its specific utility in lipid biochemistry research and analytical reference applications.

1
Position-specific & geometry-specific C18:1 probe — enables isomer-resolved lipid partitioning and acyltransferase studies
2
Reported near-absolute exclusion from cholesteryl esters — supports LCAT/ACAT substrate preference research
3
Unique Δ9-desaturase product — enables non-methylene-interrupted dienoic fatty acid biosynthesis studies

Why Generic C18:1 Substitution Fails for trans-13-Octadecenoic Acid: Evidence of Isomer-Specific Biological Handling


Attempting to substitute trans-13-octadecenoic acid with a generic C18:1 isomer (e.g., oleic acid) or even another trans C18:1 positional isomer (e.g., elaidic acid) can lead to divergent experimental outcomes because the position (Δ13) and geometry (trans) jointly dictate enzymatic recognition, lipid class partitioning, and metabolic effects. Human plasma studies demonstrate that the 13t isomer is almost absolutely excluded from cholesteryl esters and 2-acyl-phosphatidylcholine, while being preferentially esterified into 1-acyl-phosphatidylcholine—a pattern not shared by cis-9 or cis-13 isomers [1]. In liver cells, trans-13-18:1 does not elevate triacylglycerol or cholesteryl ester content, in contrast to the trans-6, trans-9, and trans-10 isomers [2]. Therefore, using a more common or cheaper C18:1 analogue without verification of isomeric identity risks introducing uncontrolled biological variables.

Isomer identity mismatch
Generic C18:1 (e.g., oleic acid) or other trans positional isomers (e.g., elaidic acid) may not replicate 13t-specific phospholipid partitioning; 1-acyl-phosphatidylcholine selectivity is isomer-specific.
Divergent hepatic lipid handling
Trans-6, trans-9, and trans-10 isomers elevate triacylglycerol and cholesteryl ester content in liver cells, while trans-13 does not — substituting isomers may introduce unintended lipogenic variables.
Distinct metabolic fate
Only trans-13 yields cis-9,trans-13-18:2 via Δ9-desaturase; other positional isomers produce different desaturation products or are not measurably desaturated, altering metabolic tracing outcomes.

Product-Specific Quantitative Evidence Guide for trans-13-Octadecenoic Acid


Isomer-Specific Incorporation into Human Plasma Lipoprotein Lipids (trans-13 vs. cis-13 vs. Oleic Acid)

In a controlled human feeding study using deuterium-labeled fatty acids, the incorporation of trans-13-octadecenoic acid (13t-18:1) into plasma lipid classes was directly compared to its cis geometric isomer (13c-18:1) and to oleic acid (cis-9-18:1). Plasma lipids selectively excluded both 13t-18:1 and 13c-18:1 relative to 9c-18:1 across all neutral and phospholipid fractions. Critically, discrimination against 13t-18:1 incorporation into plasma cholesteryl ester and 2-acyl-phosphatidylcholine was nearly absolute, while the 1-acyl-phosphatidylcholine fraction exhibited a large positive selectivity for 13t-18:1 [1]. All three fatty acids were equally well absorbed (chylomicron triglyceride analysis), confirming that the divergence occurs at the level of lipid class partitioning rather than absorption [1].

Plasma lipid partitioning
Head-to-head
Nearly absolute exclusion from cholesteryl ester and 2-acyl-PC vs. normal incorporation of oleic acid; large positive selectivity into 1-acyl-PC
Supports isomer-specific acyltransferase substrate preference studies
Human in vivo deuterated tracer study (J Lipid Res 1983)
Lipid Metabolism Human Plasma Lipid Partitioning Fatty Acid Isomer Discrimination

Lower Hepatic Lipogenic and Cholesterolgenic Potential Compared to Major Dietary trans-18:1 Isomers

In HepG2 liver cells treated with 100 µM of individual trans-18:1 isomers for 24 h, trans-13-18:1 (t13) did not significantly increase cellular triacylglycerol (TG) or cholesteryl ester (CE) content relative to the BSA vehicle control (P > 0.05). In contrast, t6-, t9-, and t10-18:1 induced significant increases in TG and CE (P < 0.05) and upregulated lipogenic/cholesterolgenic gene expression [1]. Furthermore, esterification of t18:1 isomers into TG was 1.7-fold greater for t6-, t9-, and t10-18:1 compared to t11-, t13-, t14-, and t15-18:1 [1]. The response profile of t13-18:1 was indistinguishable from that of cis-9-18:1 (oleic acid) and the BSA control [1].

Hepatic lipid accumulation
Head-to-head
No significant TG or CE increase vs. control (P>0.05); 1.7-fold lower TG esterification than t6/t9/t10 group
Negative-control isomer for hepatic steatosis screening assays
HepG2 cells, 100 µM, 24 h (Eur J Lipid Sci Technol 2017)
Hepatocellular Lipid Metabolism trans-Fatty Acid Isomer Toxicology Triacylglycerol and Cholesteryl Ester Synthesis

Unique Δ9-Desaturase Product Profile: Conversion to cis-9,trans-13-Octadecadienoic Acid

When twelve positional isomers of trans-octadecenoic acid were incubated with rat liver microsomes from essential-fatty-acid-deficient rats, each isomer was desaturated at a unique rate by the Δ9-desaturase. The trans-13-octadecenoic acid isomer was desaturated exclusively to cis-9,trans-13-octadecadienoic acid, a product not generated by any other positional isomer [1]. By comparison, trans-8-, trans-9-, and trans-10-octadecenoic acids were not measurably desaturated, and trans-6-octadecenoic acid yielded trans-6,cis-9-octadecadienoic acid [1]. Oleic acid (cis-9-18:1) was used as the reference substrate for optimizing incubation conditions [1].

Δ9-Desaturase product
Class-level
Exclusive conversion to cis-9,trans-13-18:2; t8, t9, t10 isomers not measurably desaturated
Unique biosynthetic probe for non-methylene-interrupted dienoic fatty acid studies
Rat liver microsomes; qualitative product identity (Biochim Biophys Acta 1980)
Fatty Acid Desaturation Δ9-Desaturase Specificity Positional Isomer Metabolism

Anti-Inflammatory Activity of trans-13-Octadecenoic Acid-Rich Plant Extract (Yucca elephantipes) In Vivo

The methanol extract of Yucca elephantipes roots, in which trans-13-octadecenoic acid constitutes 84.21% of identified compounds by GC-MS, exhibited anti-inflammatory activity comparable to ibuprofen. In the carrageenan-induced rat paw edema model, the extract at 200 mg/kg oral dose produced 88.89 ± 0.015% inhibition of edema, versus 73.20 ± 0.17% for ibuprofen at the same assay [1]. In the oxidative burst in vitro assay, the extract showed 74.58 ± 0.32% inhibition (IC₅₀ 15.3 ± 2.2 mg/mL) compared to ibuprofen at 73.20 ± 0.17% inhibition (IC₅₀ 11.2 ± 0.98 mg/mL) [1]. Note: data were generated on the whole extract, not the isolated fatty acid; the attribution of activity specifically to trans-13-octadecenoic acid is based on its predominance but not confirmed with the pure compound.

Anti-inflammatory extract data
Supporting evidence
Extract (84.21% trans-13-18:1): 88.89% edema inhibition; ibuprofen: 73.20% at same assay
Reported extract-level pharmacological endpoint; pure-compound attribution requires validation
Carrageenan rat paw model; multicomponent extract (Pak J Pharm Sci 2022)
Anti-Inflammatory Natural Products Carrageenan-Induced Paw Edema Plant Fatty Acid Pharmacology

Best Research and Industrial Application Scenarios for trans-13-Octadecenoic Acid


Human Lipoprotein Metabolism Studies Requiring Isomer-Specific Tracers

The human in vivo demonstration that 13t-18:1 is nearly absolutely excluded from cholesteryl esters while being selectively enriched in 1-acyl-phosphatidylcholine [1] makes this compound an indispensable isotope-labeled tracer for experiments examining acyl-CoA:cholesterol acyltransferase (ACAT) specificity, lecithin–cholesterol acyltransferase (LCAT) substrate preference, and the molecular determinants of phospholipid remodeling in lipoproteins.

Negative Control Isomer in Hepatic Lipogenesis and Steatosis Screening

Because trans-13-18:1 does not elevate cellular TG or CE and shows 1.7-fold lower TG esterification than the lipogenic isomers (t6, t9, t10) in HepG2 cells [1], it serves as an essential isomer-specific negative control in high-content screening assays designed to identify structural features of fatty acids that drive hepatic lipid accumulation.

Metabolic Tracing of Non-Methylene-Interrupted Dienoic Fatty Acid Biosynthesis

The unique conversion of trans-13-18:1 to cis-9,trans-13-18:2 by mammalian Δ9-desaturase [1] enables its use as a substrate for biosynthetic studies of non-methylene-interrupted dienoic fatty acids, a class of lipids increasingly implicated in membrane structure and signaling.

Pharmacognosy and Natural Product Anti-Inflammatory Mechanism Studies

The finding that an extract with 84.21% trans-13-octadecenoic acid achieved 88.89% carrageenan-induced edema inhibition (surpassing ibuprofen at 73.20%) [1] provides a rationale for procuring the isolated compound to confirm target engagement and to develop structure-activity relationship studies around the trans-13-octadecenoic acid scaffold.

Application
Selection Property
Validation Focus
Human lipoprotein metabolism tracer studies
Isomer-specific phospholipid partitioning
ACAT/LCAT substrate preference; 1-acyl-PC remodeling
Hepatic lipogenesis negative-control isomer
Low triacylglycerol/cholesteryl ester elevation profile
Lipogenic gene expression and TG esterification endpoints
Non-methylene-interrupted dienoic fatty acid biosynthesis
Unique Δ9-desaturase product identity
cis-9,trans-13-18:2 formation and membrane incorporation
Natural product anti-inflammatory mechanism studies
Reported extract-level pharmacological endpoint
Pure-compound target engagement confirmation; SAR development
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